molecular formula C21H22N4O4 B2678976 (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284280-25-6

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2678976
CAS No.: 1284280-25-6
M. Wt: 394.431
InChI Key: BQRBRQVRSRHJPE-LPYMAVHISA-N
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Description

The compound (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

  • A 3-ethoxy-4-hydroxybenzylidene hydrazone group at the N′ position.
  • A 3-(2-ethoxyphenyl) substituent on the pyrazole ring.
  • An (E)-configuration at the imine bond, critical for its stereochemical stability and intermolecular interactions .

Purification typically involves column chromatography and preparative HPLC .

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-3-28-19-8-6-5-7-15(19)16-12-17(24-23-16)21(27)25-22-13-14-9-10-18(26)20(11-14)29-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRBRQVRSRHJPE-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Ethoxyphenyl Substitution: The pyrazole intermediate is then subjected to electrophilic aromatic substitution to introduce the 2-ethoxyphenyl group.

    Hydroxybenzylidene Formation: The final step involves the condensation of the substituted pyrazole with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzylidene moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ethoxy groups may facilitate binding to active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Compound Name Benzylidene Substituent Key Properties/Findings Reference
Target Compound 3-Ethoxy-4-hydroxy Enhanced solubility due to hydroxyl and ethoxy groups; potential for hydrogen bonding.
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-Dichloro Higher crystallinity observed via X-ray diffraction; DFT calculations suggest electron-withdrawing Cl groups stabilize the molecule.
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Methoxy Improved π-π stacking interactions; lower dipole moment (3.12 D) compared to dimethylamino derivatives.
(E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide 3-Ethoxy-4-hydroxy (naphthyl variant) Bulkier naphthyl group increases steric hindrance, reducing solubility but enhancing fluorescence properties.

Substituent Variations on the Pyrazole Ring

Compound Name Pyrazole Substituent Key Properties/Findings Reference
Target Compound 3-(2-Ethoxyphenyl) Ethoxy group at the ortho position may hinder rotational freedom, affecting binding to biological targets.
3-(4-Ethoxyphenyl)-N′-[(E)-(4-methylphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Ethoxyphenyl Para-substitution improves planarity, favoring intermolecular interactions in crystal packing.
3-(4-Bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 4-Bromophenyl Bromine’s electronegativity increases molecular polarity; potential for halogen bonding in crystal structures.

Biological Activity

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole derivative family. This compound is characterized by its unique hydrazone linkage and a combination of functional groups, including ethoxy and hydroxy moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is C21H24N4O4C_{21}H_{24}N_4O_4, with a molecular weight of 396.44 g/mol. The structure includes:

  • A pyrazole ring
  • Ethoxy substituents
  • A hydrazone linkage

Antioxidant Activity

Research indicates that compounds similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases.

Antimicrobial Properties

Studies have shown that pyrazole derivatives possess antimicrobial activities against various pathogens. For instance, derivatives with similar structural features have been tested against bacteria and fungi, demonstrating effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values are essential for evaluating their efficacy against specific microorganisms.

CompoundMIC (µg/mL)Target Organism
Compound A62.5Staphylococcus aureus
Compound B125Escherichia coli
Compound C31.25Candida albicans

Anti-inflammatory Activity

The anti-inflammatory potential of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has been investigated through in vitro studies. The compound has shown the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways or microbial metabolism. For example, studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Interaction with Biological Targets

Research involving binding affinity studies demonstrates that this compound interacts with various biological targets, including receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and molecular docking studies have been employed to elucidate these interactions.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial activity of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide was evaluated against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited potent activity against Gram-positive bacteria, with an MIC of 62.5 µg/mL against Staphylococcus aureus.

Study 2: Anti-inflammatory Effects

Another study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and serum levels of inflammatory cytokines compared to the control group, suggesting its therapeutic potential in treating inflammatory disorders.

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